Deltorphin

Übersicht

Beschreibung

Es wird in der Haut bestimmter südamerikanischer Frösche gefunden, insbesondere der Gattung Phyllomedusa, wie Phyllomedusa bicolor und Phyllomedusa sauvagei . Deltorphin ist bekannt für seine hohe Affinität und Selektivität für den δ-Opioidrezeptor, was es zu einem der potentesten natürlich vorkommenden Opioidpeptide macht .

Präparationsmethoden

This compound kann aus der Haut von Fröschen der Gattung Phyllomedusa isoliert werden. Der Prozess beinhaltet das Zerkleinern frischer Froschhäute und das Extrahieren mit Methanol für eine Woche bei Raumtemperatur . Der flüssige Extrakt wird dann verschiedenen Reinigungsschritten unterzogen, um this compound zu isolieren. Synthetische Wege für this compound umfassen die Festphasenpeptidsynthese, bei der das Peptid schrittweise auf einem festen Träger aufgebaut wird

Vorbereitungsmethoden

Deltorphin can be isolated from the skin of frogs belonging to the genus Phyllomedusa. The process involves mincing fresh frog skins and extracting them with methanol for a week at room temperature . The liquid extract is then subjected to various purification steps to isolate this compound. Synthetic routes for this compound involve solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support

Analyse Chemischer Reaktionen

Deltorphin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von Disulfidbrücken führen, während die Reduktion diese Bindungen aufbrechen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Deltorphins exhibit remarkable biostability and bioactivity, primarily due to their unique amino acid composition, which includes a D-enantiomer at the second position in their sequence. This feature distinguishes them from other opioid peptides and contributes to their selective binding to delta-opioid receptors (DORs) .

Therapeutic Applications

Deltorphins have been investigated for their potential in treating several medical conditions, particularly pain management:

Pain Management

- Cancer Pain : Deltorphin II has shown significant analgesic effects in preclinical models of cancer-related pain. In studies involving rat models with bone cancer, this compound II administered intrathecally demonstrated a dose-dependent reduction in mechanical allodynia . This effect was confirmed to be DOR-mediated as it was blocked by naltrindole, a selective DOR antagonist.

- Neuropathic Pain : In an ex vivo study involving mouse models, this compound II inhibited the mechanical responsiveness of C-fiber nociceptors under neuropathic conditions, suggesting its potential utility in treating chronic pain syndromes .

Other Potential Applications

- Immunomodulation : Preliminary studies indicate that deltorphins may influence immunoregulatory activities, although further research is needed to elucidate these effects .

- Neuroprotection : The neuroprotective properties of deltorphins are being explored in various neurological disorders, with initial findings suggesting potential benefits in conditions characterized by neuroinflammation .

Case Studies and Research Findings

Several key studies highlight the efficacy and applications of deltorphins:

Wirkmechanismus

Deltorphin exerts its effects by acting as a highly specific agonist of the δ-opioid receptor . Upon binding to the δ-opioid receptor, this compound activates various intracellular signaling pathways, including those involving protein kinase C, extracellular signal-regulated kinase, and phosphatidylinositol-3-kinase . These pathways lead to the modulation of ion channels, such as ATP-sensitive potassium channels, and the inhibition of neurotransmitter release, resulting in analgesic and cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Deltorphin ähnelt anderen Opioidpeptiden wie Dermorphin und [D-Ala2]this compound I und II . Dermorphin, wie this compound, wird in der Haut von Phyllomedusa-Fröschen gefunden und hat eine hohe Affinität zum μ-Opioidrezeptor . [D-Ala2]this compound I und II sind synthetische Analoga von this compound, die modifiziert wurden, um ihre Stabilität und Blut-Hirn-Schranken-Permeabilität zu verbessern . Was this compound auszeichnet, ist seine außergewöhnliche Selektivität und Potenz für den δ-Opioidrezeptor, was es zu einer einzigartigen und wertvollen Verbindung für die Forschung macht .

Biologische Aktivität

Deltorphins are a class of naturally occurring peptides derived from amphibian skin, particularly known for their high affinity and selectivity for delta-opioid receptors (DOPrs). These heptapeptides, including Deltorphin I and II, exhibit significant biological activities, particularly in pain modulation and neuropharmacology. This article explores the biological activity of deltorphins, focusing on their pharmacological properties, structure-activity relationships, and implications for therapeutic applications.

Structure-Activity Relationships

The biological efficacy of deltorphins is closely tied to their structural characteristics. Research has shown that modifications in the amino acid sequence can significantly affect their receptor binding affinity and selectivity. For instance, studies on [D-Ala2]this compound I and II indicated that these analogs possess increased stability against enzymatic degradation and enhanced blood-brain barrier (BBB) permeability compared to their natural counterparts .

Key Findings on Structure-Activity Relationships

| Compound | Affinity for DOPr | BBB Permeability Coefficient (x10^-4 cm/min) | Stability (t1/2 in brain) |

|---|---|---|---|

| [D-Ala2]this compound I | High | 23.49 ± 2.42 | 4.8 hr |

| [D-Ala2]this compound II | Higher | 19.06 ± 3.73 | >15 hr |

| [Arg0, D-Ala2]this compound II | Moderate | 22.22 ± 5.93 | Not specified |

This table summarizes the findings regarding various this compound analogs, highlighting the importance of specific amino acids at critical positions in the peptide sequence.

Pain Modulation

Deltorphins have been extensively studied for their analgesic properties. In vivo experiments demonstrate that this compound II exhibits potent antinociceptive effects, which are partially mediated through DOPr signaling pathways. For example, in a tail flick test conducted on mice, this compound II was shown to produce significant analgesia, although its efficacy was slightly reduced in μ-opioid receptor knockout mice .

Neuropharmacological Effects

Deltorphins not only modulate pain but also influence various neurophysiological processes. Chronic morphine treatment has been shown to alter the expression of DOPrs in the midbrain, affecting neurotransmission dynamics. Specifically, this compound administration resulted in a notable decrease in miniature inhibitory postsynaptic currents (mIPSCs) in morphine-treated mice, underscoring its role in modulating GABAergic transmission .

The mechanisms underlying the biological activity of deltorphins involve receptor phosphorylation and desensitization processes. Studies indicate that this compound II can induce rapid desensitization of DOPrs through phosphorylation mechanisms, which may contribute to its analgesic effects .

Study on this compound Transport Across the Blood-Brain Barrier

A pivotal study investigated the transport efficiency of deltorphins across the BBB using an in vivo model. The results indicated that deltorphins possess an unusually high penetration rate compared to other opioid peptides, suggesting their potential as effective analgesics with CNS-targeted action .

Pharmacological Evaluation of this compound Analogs

In a comparative study examining various this compound analogs modified at specific positions, it was found that certain modifications could enhance receptor selectivity while maintaining or improving stability and permeability. This research paves the way for developing new analgesics with optimized pharmacological profiles .

Eigenschaften

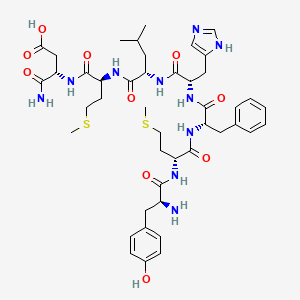

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSURCCZOBVHJJ-NWOHMYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152630 | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119975-64-3 | |

| Record name | Deltorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Deltorphins primarily target δ-opioid receptors (DOR) in the central nervous system. [, ]

A: Upon binding to DORs, deltorphins activate G protein-coupled signaling pathways, primarily those involving Gαi/o proteins. [, , ] This activation leads to downstream effects like the inhibition of cAMP formation, inhibition of calcium entry through voltage-sensitive calcium channels, and stimulation of outward potassium conductance. []

A: Deltorphin binding to DORs, particularly in the brain and spinal cord, mediates antinociception, which is the reduction in the perception of pain. [, , , ]

A: Deltorphins are linear heptapeptides sharing a common N-terminal tripeptide sequence: H-Tyr-D-Xaa-Phe, where Xaa is typically D-alanine or D-methionine. This sequence is crucial for their interaction with opioid receptors. [, ] Differences in the C-terminal region contribute to their selectivity for DORs. [, ]

A: Two-dimensional NMR studies, including H-1-(HCOSY)-H-1 and NOESY experiments, have been performed on this compound II and its L-Ala(2) analog in DMSO-d6 solutions to elucidate their conformational preferences. [] These studies provide insights into the structural features important for receptor interactions.

A: The presence of a D-amino acid, usually D-alanine, in the second position is crucial for the biological stability of deltorphins. This modification increases their resistance to enzymatic degradation compared to their L-amino acid counterparts. [, ]

A: Modifications to the C-terminal tetrapeptide region, particularly the anionic group and hydrophobic residues, significantly influence the delta affinity and selectivity of deltorphins. []

A: The C-terminal amide group enhances resistance to carboxypeptidase degradation, further contributing to their stability in biological fluids. [, ]

A: Substituting the N-terminal tyrosine with constrained derivatives like β-methyl-2',6'-dimethyltyrosine (TMT) can alter the antinociceptive potency and opioid receptor subtype selectivity of this compound analogs. []

A: The presence of a D-amino acid in the second position and a C-terminal amide group makes deltorphins more resistant to enzymatic degradation in biological fluids compared to endogenous mammalian opioid peptides. [, , , ]

A: Modifications to the N-terminal sequence, particularly the addition of basic amino acids like arginine, and alterations to amino acids in positions 4 and 5 have been investigated to enhance blood-brain barrier permeability without significantly affecting their molecular weight or lipophilicity. []

A: While deltorphins exhibit a surprisingly high blood-brain barrier penetration rate in in vivo studies, they do not demonstrate a high permeability coefficient in in vitro experiments using bovine brain microvessel endothelium cultures. []

A: Deltorphins appear to be transported across the blood-brain barrier via a saturable, non-concentrative permeation system in brain microvessels, distinct from systems transporting neutral amino acids or enkephalins. [] This system is sensitive to sodium ion concentration and is inhibited by naloxone but not by other opioid peptides or selective antagonists. []

A: The tail-flick test in mice is a common method to assess the antinociceptive properties of this compound analogs like [D-Ala2]this compound II after intracerebroventricular administration. [, ]

A: While this compound II primarily acts on delta-opioid receptors, studies in mu-opioid receptor-deficient mice suggest that mu-opioid receptors are not essential for its antinociceptive effects. []

A: While repeated administration of this compound II leads to tolerance, chronic morphine exposure can result in sensitization to the behavioral activating effects of this compound II, suggesting complex interactions between mu and delta opioid receptor systems. []

A: Studies using [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2]this compound II, both selective δ agonists, and the μ agonist DAMGO showed no cross-tolerance, suggesting different mechanisms of action and potential for distinct therapeutic applications. []

A: Tolerance to the antinociceptive effects of this compound II appears to involve protein kinase C (PKC)-mediated phosphorylation and subsequent downregulation of δ-opioid receptors in the spinal cord. []

A: Studies in mu-opioid receptor-deficient mice indicate that this compound II does not produce rewarding effects or physical dependence, unlike morphine. [] This suggests that mu-opioid receptors, rather than delta-opioid receptors, play a critical role in the development of opioid addiction and withdrawal.

A: Preloading brain microvessels with L-glutamine transiently enhances this compound uptake, suggesting a potential strategy for improving this compound delivery to the brain. []

A: Radiolabeled this compound analogs, such as [125I][D-Ala2]this compound-I, enable the visualization and quantification of δ-opioid receptor distribution in the brain using autoradiography. [, ]

A: The discovery of deltorphins has significantly advanced our understanding of δ-opioid receptor pharmacology and their potential role in pain management. [] Their unique properties compared to traditional opioid agonists, such as lack of dependence and potential for targeted delivery, make them promising candidates for developing novel analgesics with improved safety and efficacy profiles. Further research is crucial to fully unlock their therapeutic potential and translate these findings into clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.